Enoxolone

Beschreibung

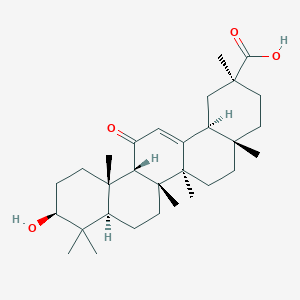

Structure

3D Structure

Eigenschaften

CAS-Nummer |

471-53-4 |

|---|---|

Molekularformel |

C30H46O4 |

Molekulargewicht |

470.7 g/mol |

IUPAC-Name |

(2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19?,21?,22?,23?,26-,27+,28+,29-,30-/m1/s1 |

InChI-Schlüssel |

MPDGHEJMBKOTSU-FNCONFKVSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Isomerische SMILES |

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |

Kanonische SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Aussehen |

Solid powder |

melting_point |

296 °C |

Andere CAS-Nummern |

471-53-4 1449-05-4 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 18α-Glycyrrhetinsäure kann aus 18β-Glycyrrhizinsäure durch eine Reihe chemischer Reaktionen synthetisiert werden. Der Prozess beinhaltet die Behandlung von 18β-Glycyrrhizinsäure mit einer methanolischen Lösung von Salzsäure, was zu einem Gemisch aus Methylestern von 18α- und 18β-Glycyrrhetinsäure führt. Das Gemisch wird dann benzoyliert und anschließend durch Chromatographie an Kieselgel getrennt. Der letzte Schritt beinhaltet die alkalische Hydrolyse von Methyl-3-benzoyl-18α-glycyrrhetinat, um 18α-Glycyrrhetinsäure zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von 18α-Glycyrrhetinsäure beinhaltet in der Regel die großtechnische Extraktion aus Süßholzwurzel, gefolgt von Reinigungsverfahren, um die Verbindung zu isolieren. Der Extraktionsprozess beinhaltet oft die Verwendung von Lösungsmitteln und chromatographischen Verfahren, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: 18α-Glycyrrhetinsäure unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für die Modifizierung der Verbindung unerlässlich, um ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat und Chromtrioxid werden unter kontrollierten Bedingungen verwendet, um 18α-Glycyrrhetinsäure zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um die Verbindung zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate der 18α-Glycyrrhetinsäure, wie 3-Keto-18α-glycyrrhetinsäure und Methylester der 18α-glycyrrhetinsäure .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Enoxolone exhibits multiple biological effects, including anti-inflammatory, hepatoprotective, anticancer, and antimicrobial activities. These properties make it a candidate for therapeutic interventions in several conditions.

Gastrointestinal Applications

This compound has been studied for its role in treating Clostridioides difficile infections (CDI). Research indicates that it inhibits the biosynthesis of toxins TcdA and TcdB by disrupting purine metabolism and phosphate uptake in C. difficile. In animal models, this compound demonstrated superior efficacy when combined with vancomycin compared to vancomycin alone, suggesting its potential as an adjunctive treatment for CDI .

Dermatological Applications

In dermatology, this compound is noted for its effectiveness in reducing erythema and pain following laser treatments. A study showed that a dermo-cosmetic formulation containing 2% this compound significantly decreased recovery time after laser procedures, highlighting its potential in post-procedural care .

| Study | Treatment | Concentration | Outcome |

|---|---|---|---|

| Efficacy of this compound in laser recovery | Laser treatment | 2% this compound cream | Reduced erythema and pain post-treatment |

Anti-Cancer Properties

This compound has demonstrated anticancer effects across various cancer cell lines. It inhibits cell proliferation and induces apoptosis in colorectal, breast, and prostate cancer cells by modulating key signaling pathways such as ERK1/2 and NF-κB.

Case Studies

Several case studies have highlighted the clinical utility of this compound:

- Chronic Periodontitis Treatment: A controlled study involving adults with chronic periodontitis showed that toothpaste containing this compound improved periodontal health markers when used alongside standard treatments .

- Osteoarthritis Management: In vitro studies demonstrated that this compound could significantly enhance cell viability in chondrocytes treated with inflammatory cytokines, indicating its potential role in managing osteoarthritis symptoms .

Wirkmechanismus

18alpha-Glycyrrhetic acid exerts its effects through multiple molecular targets and pathways. It inhibits the activity of nuclear factor kappa B (NF-kB) and activates proteasomes, leading to the suppression of inflammatory responses and promotion of apoptosis . The compound also modulates the expression of various enzymes and proteins involved in inflammation and cell survival .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Derivatives

Key Insight: Glycyrrhizin lacks direct anti-toxin activity due to its bulky sugar moiety, whereas this compound’s aglycone structure enables target binding . Derivatives with modified functional groups (e.g., C-11 reduction) enhance antimicrobial potency .

Functional Comparators (Phytochemicals/Pharmaceuticals)

| Compound | Source | Mechanism/Target | EC₅₀/MIC (vs. This compound) | Toxicity Notes |

|---|---|---|---|---|

| Parthenolide | Feverfew | Inhibits NF-κB; reduces C. difficile toxins | Comparable EC₅₀ (~16 µM) | High cytotoxicity at >32 µM |

| Kahweol | Coffee | Antioxidant; partial toxin inhibition | Higher EC₅₀ (~20 µM) | Limited data |

| Tannic Acid | Plants | Protein denaturation; toxin suppression | Lower EC₅₀ (~14 µM) | Gastrointestinal irritation |

| Isoliquiritigenin | Licorice | Mood-enhancing; avoids mineralocorticoid effects | N/A | Safer profile vs. This compound |

Data Sources :

- This compound vs. Parthenolide: Both inhibit C. difficile toxins at similar EC₅₀ (~16 µM), but parthenolide exhibits higher cytotoxicity at elevated doses .

- This compound vs. Isoliquiritigenin: Unlike this compound, isoliquiritigenin avoids inhibition of 11-β-hydroxysteroid dehydrogenase, mitigating hypertension risks .

Antimicrobial Activity Against Pathogens

Key Findings :

- This compound’s MIC for F. columnare (8 µg/mL) is comparable to standard antibiotics but requires Fe³⁺ chelation for optimal activity .

- Against oral pathogens like A. actinomycetemcomitans, this compound’s MBC (16 µg/mL) is higher than chlorhexidine, suggesting adjunctive use .

Metabolic and Toxicity Profiles

Mechanistic Contrast :

- This compound disrupts adenine deaminase (Ade), depleting hypoxanthine and ATP .

- Thioxolone competitively binds iron transporters, impairing bacterial virulence .

Q & A

Q. What in vivo models validate this compound’s hepatoprotective effects?

- In rats, 50 mg/kg this compound mitigates thioacetamide-induced liver damage by reducing serum ALT/AST and inhibiting pro-inflammatory cytokines (IL-1β, IL-6) . Dose-dependent efficacy underscores the importance of pharmacokinetic profiling for therapeutic translation.

Methodological Considerations

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., RNA-seq + RT-qPCR, HPLC + LC-MS/MS).

- Multi-Target Analysis : Combine chemical genomics, transcriptomics, and metabolomics to map this compound’s polypharmacology.

- Model Systems : Use ribotype-specific C. difficile strains (e.g., RT027, RT078) to account for variability in toxin EC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.